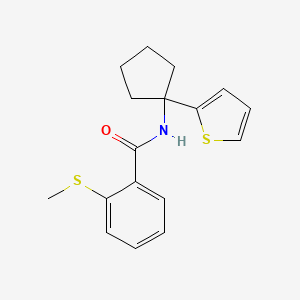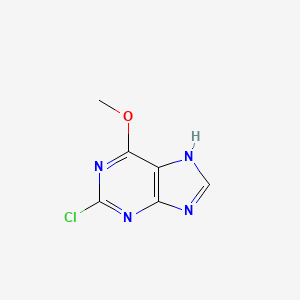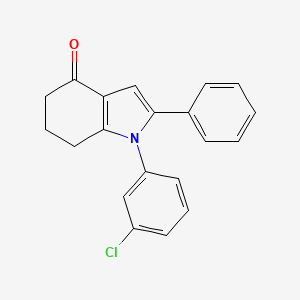![molecular formula C13H16ClN3O2 B2425540 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 1105195-91-2](/img/structure/B2425540.png)
6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, substituted with butyl, chloro, and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine derivative, the introduction of chloro and butyl groups can be achieved through halogenation and alkylation reactions, respectively. The final cyclization step to form the pyrido[2,3-d]pyrimidine core often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrido[2,3-d]pyrimidine derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes or receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the normal function of these targets. For example, it may act as an inhibitor of poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair processes. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death.
相似化合物的比较
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related due to their heterocyclic nature.
Uniqueness
6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 and other molecular targets makes it a valuable compound for further research and development in medicinal chemistry.
属性
IUPAC Name |
6-butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-4-5-6-8-7-15-11-9(10(8)14)12(18)17(3)13(19)16(11)2/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZLSSWXJEPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)
![2-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2425459.png)
![3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425460.png)


![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)

![1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2425467.png)

![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)
![1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2425471.png)
![N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2425473.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2425474.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)
